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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-2-fluorobenzonitrile is a versatile building block in medicinal chemistry and

drug development.[1][2] Its unique substitution pattern, featuring an aminomethyl group, a

fluorine atom, and a nitrile moiety on a benzene ring, makes it a valuable intermediate for the

synthesis of a wide range of biologically active compounds.[1][2] The fluorine atom can

enhance metabolic stability and binding affinity, while the aminomethyl and nitrile groups

provide reactive handles for further chemical modifications.[3] A thorough understanding of its

spectral characteristics is crucial for its identification, purity assessment, and structural

elucidation in synthetic chemistry.

While comprehensive, experimentally-derived spectral data for 4-(Aminomethyl)-2-
fluorobenzonitrile is not readily available in public databases, this guide provides a detailed

prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. These predictions are based on the analysis of structurally related compounds and

established principles of spectroscopy. This document also outlines standard experimental

protocols for acquiring such data.

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 4-(Aminomethyl)-2-
fluorobenzonitrile. These predictions are derived from the known spectral data of analogous

compounds such as 4-fluorobenzonitrile, 4-aminobenzonitrile, and other substituted

benzonitriles.

¹H NMR (Proton NMR) Predicted Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.6 d 1H H-6

~7.4 d 1H H-5

~7.3 s 1H H-3

~3.9 s 2H -CH₂-

~1.6 (broad) s 2H -NH₂

¹³C NMR (Carbon NMR) Predicted Data

Chemical Shift (δ) ppm Assignment

~163 (d, ¹JCF) C-2

~145 C-4

~133 C-6

~129 C-5

~118 (d, ²JCF) C-1

~116 (d, ²JCF) C-3

~115 -CN

~45 -CH₂-

IR (Infrared) Spectroscopy Predicted Data
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Wavenumber (cm⁻¹) Functional Group

3400-3200 N-H stretch (amine)

3100-3000 C-H stretch (aromatic)

2950-2800 C-H stretch (aliphatic)

2230-2210 C≡N stretch (nitrile)

1620-1580 C=C stretch (aromatic)

1250-1200 C-F stretch

1650-1550 N-H bend (amine)

Mass Spectrometry (MS) Predicted Data

m/z Fragment

150 [M]⁺ (Molecular Ion)

133 [M-NH₃]⁺

122 [M-CN]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass

spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a 400 MHz instrument.[4]

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[4][5]

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.[5]

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.[5]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent disk.

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated

Total Reflectance (ATR) crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI, or Electron Ionization - EI).

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition:

Ionization Mode: Positive ion mode is typically used for compounds with amine groups.

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular

weight of the compound (150.15 g/mol ).[2][6]
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Figure 1: General Experimental Workflow for Spectral Analysis
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Caption: General Experimental Workflow for Spectral Analysis
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Figure 2: Logical Relationship for Structural Elucidation
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Caption: Logical Relationship for Structural Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1288922#4-aminomethyl-2-fluorobenzonitrile-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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